N-(4-Acetyl-3,5-dimethylphenyl)prop-2-enamide
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Description
“N-(4-Acetyl-3,5-dimethylphenyl)prop-2-enamide” is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.268. It is a derivative of prop-2-enamide .
Synthesis Analysis
The synthesis of similar compounds often involves acylation reactions . For instance, the synthesis of rilpivirine, a related compound, was achieved by allowing the reaction between (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile in acetonitrile .Future Directions
The future directions for research on “N-(4-Acetyl-3,5-dimethylphenyl)prop-2-enamide” could include exploring its potential pharmacological applications, given the wide range of activities exhibited by structurally similar compounds . Additionally, the development of more efficient and less toxic synthetic routes could be another area of focus .
Properties
IUPAC Name |
N-(4-acetyl-3,5-dimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-5-12(16)14-11-6-8(2)13(10(4)15)9(3)7-11/h5-7H,1H2,2-4H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKRXSSFNZYGJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)C)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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